molecular formula C15H18N2OS B5574289 7,8,9,10,11,13-Hexahydrocyclohepta[2,1-d]piperidino[1',2'-1,2]pyrimidino[4,5-b]thiophen-12-one

7,8,9,10,11,13-Hexahydrocyclohepta[2,1-d]piperidino[1',2'-1,2]pyrimidino[4,5-b]thiophen-12-one

Cat. No.: B5574289
M. Wt: 274.4 g/mol
InChI Key: ZRAIQNKBKDBEFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8,9,10,11,13-Hexahydrocyclohepta[2,1-d]piperidino[1’,2’-1,2]pyrimidino[4,5-b]thiophen-12-one is a complex heterocyclic compound It features a unique structure that combines elements of piperidine, pyrimidine, and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8,9,10,11,13-Hexahydrocyclohepta[2,1-d]piperidino[1’,2’-1,2]pyrimidino[4,5-b]thiophen-12-one typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted piperidines and thiophenes can be reacted with pyrimidine derivatives in the presence of catalysts and solvents like trifluoroacetic acid .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

7,8,9,10,11,13-Hexahydrocyclohepta[2,1-d]piperidino[1’,2’-1,2]pyrimidino[4,5-b]thiophen-12-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

7,8,9,10,11,13-Hexahydrocyclohepta[2,1-d]piperidino[1’,2’-1,2]pyrimidino[4,5-b]thiophen-12-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 7,8,9,10,11,13-Hexahydrocyclohepta[2,1-d]piperidino[1’,2’-1,2]pyrimidino[4,5-b]thiophen-12-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biological pathways by binding to these targets and altering their activity. Detailed studies are required to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic structures with piperidine, pyrimidine, and thiophene rings. Examples are:

  • 7,8,9,10,11,13-Hexahydrocyclohepta[2,1-d]piperidino[1’,2’-1,2]pyrimidino[4,5-b]thiophen-12-one derivatives
  • Piperidine-based heterocycles
  • Pyrimidine-thiophene hybrids

Uniqueness

The uniqueness of 7,8,9,10,11,13-Hexahydrocyclohepta[2,1-d]piperidino[1’,2’-1,2]pyrimidino[4,5-b]thiophen-12-one lies in its intricate structure, which combines multiple heterocyclic rings.

Properties

IUPAC Name

9-thia-11,17-diazatetracyclo[8.8.0.02,8.012,17]octadeca-1(10),2(8),11-trien-18-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c18-15-13-10-6-2-1-3-7-11(10)19-14(13)16-12-8-4-5-9-17(12)15/h1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRAIQNKBKDBEFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC3=C2C(=O)N4CCCCC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.